
Ethyl methyl disulfide
Overview
Description
Ethyl methyl disulfide (EMDS, CAS 20333-39-5) is a volatile sulfur compound (VSC) with the molecular formula C₃H₈S₂. Structurally, it consists of a disulfide bond (–S–S–) connecting an ethyl (–CH₂CH₃) and a methyl (–CH₃) group. This compound is classified as a dialkyldisulfide and is notable for its sulfurous, truffle-like aroma . EMDS occurs naturally in plants such as kohlrabi, onions, and cabbages, and has been detected in landfill emissions and microbial metabolic pathways . Its presence in environmental and biological systems underscores its relevance in flavor chemistry, environmental monitoring, and microbial ecology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl disulfide can be synthesized through the reaction of ethyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The general reaction is as follows: [ \text{CH}_3\text{SH} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CH}_3\text{S-S}\text{C}_2\text{H}_5 ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of steam containing mercaptans and hydrogen sulfide with reactive iron oxide. This method is efficient for large-scale production and ensures a high yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: The compound can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Zinc, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl mercaptan, methyl mercaptan.
Substitution: Depending on the nucleophile used, various substituted disulfides.
Scientific Research Applications
Ethyl methyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: The compound is studied for its role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that target disulfide bonds in proteins.
Industry: It is used in the flavor and fragrance industry due to its strong odor and in the production of certain polymers and resins.
Mechanism of Action
The mechanism by which ethyl methyl disulfide exerts its effects involves the formation and breaking of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the three-dimensional structure of proteins. The interconversion between thiols and disulfides is a redox reaction, with the thiol being the reduced state and the disulfide being the oxidized state. This redox cycling is essential for the proper functioning of many enzymes and structural proteins.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares EMDS with structurally related disulfides:
Key Observations :
- Boiling Points : EMDS (142–145°C) has a higher boiling point than DMDS (109°C) but lower than DEDS (152°C), reflecting the influence of alkyl chain length on volatility.
- Vapor Pressure : EMDS exhibits intermediate volatility compared to DMDS (highest) and DEDS (lowest) .
Occurrence and Functional Roles
- EMDS : Found in plant tissues (e.g., onions, kohlrabi) and landfill emissions. It is implicated in bacterial sulfur metabolism, particularly in Klebsiella pneumoniae, where it may serve as a species-specific volatile marker .
- DMDS : Ubiquitous in microbial systems (e.g., Proteus spp.), landfill gas, and Allium species. DMDS is a key contributor to the odor of decomposing organic matter and is used in industrial applications as a flavor additive .
- DEDS : Detected in fermented beverages (e.g., brandy) and landfills. Unlike EMDS, DEDS is rarely reported in plant tissues .
- Methyl propyl disulfide : Prominent in garlic and onion, contributing to their pungent aroma .
Stability and Reactivity
- Thermal Stability : EMDS and other dialkyldisulfides decompose under high temperatures, releasing sulfur radicals. DMDS is more thermally labile due to its shorter alkyl chains .
- Photochemical Degradation : EMDS is susceptible to UV-induced breakdown, similar to DMDS and DEDS. However, EMDS is less studied in this context compared to its analogs .
Analytical Detection
EMDS and related disulfides are commonly analyzed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography–mass spectrometry (GC–MS) . Key findings include:
- EMDS : Detected in landfill gas at concentrations up to 710 ppm (1-hour max) .
- DMDS : Dominates sulfur emissions in landfills (up to 980 ppm) and is a marker for microbial activity .
- DEDS : Rarely detected in beverages, with concentrations below GC–MS detection limits in fruit brandies .
Odor Impact and Thresholds
- EMDS : Contributes to landfill odor but has a higher odor threshold compared to DMDS. Its truffle-like aroma is significant in food flavoring .
- DMDS : Extremely low odor threshold (0.3–0.5 ppb), making it a major contributor to malodor in waste emissions .
- DEDS : Higher odor threshold than DMDS, with a less offensive smell .
Biological Activity
Ethyl methyl disulfide (EMDS), a compound belonging to the class of dialkyldisulfides, is characterized by its unique sulfur-containing structure. This article delves into the biological activity of EMDS, exploring its chemical properties, potential health effects, and applications in various fields.
- Chemical Formula :
- Molecular Weight : 108.226 g/mol
- IUPAC Name : (methyldisulfanyl)ethane
- CAS Registry Number : 20333-39-5
-
Structure :
This compound is primarily found in certain foods, notably kohlrabi (Brassica oleracea var. gongylodes) and various Allium species such as onions and garlic. Its presence in these foods suggests potential roles in flavor and aroma, as well as possible health implications due to its bioactive nature .
Antioxidant Properties
Research indicates that disulfides, including EMDS, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby contributing to cellular protection against oxidative stress. A study highlighted that sulfur-containing compounds can enhance the antioxidant capacity of biological systems, which may have implications for preventing chronic diseases .
Toxicological Profile
The toxicological assessment of EMDS reveals that it has a relatively low acute toxicity profile. The LD50 value for rats is greater than 5000 mg/kg, indicating low toxicity upon ingestion. However, it may cause mild skin and eye irritation upon contact . The compound's safety profile suggests it can be utilized in food products without significant health risks when consumed in moderation.
Potential Role as a Biomarker
Given its presence in specific foods, EMDS could serve as a biomarker for dietary intake. Its detection in urine or blood could indicate consumption of sulfur-rich vegetables, providing insights into dietary habits and their associated health outcomes .
Study on Flavor Compounds
A study published in the Journal of Agricultural and Food Chemistry examined the flavor profile of various Allium species, identifying EMDS as a significant contributor to the characteristic aroma of onions. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds, confirming that EMDS is among the key flavor compounds responsible for the pungent taste associated with these vegetables .
Antioxidant Activity Assessment
In another study focusing on the antioxidant properties of sulfur compounds, researchers evaluated the efficacy of EMDS in scavenging free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that EMDS demonstrated a notable capacity to reduce oxidative stress markers in vitro, suggesting its potential use as a natural antioxidant in food preservation .
Summary of Biological Activity
Property | Details |
---|---|
Antioxidant Activity | Scavenges free radicals; potential cellular protection |
Toxicity | Low acute toxicity (LD50 > 5000 mg/kg) |
Health Effects | Mild skin/eye irritant; potential biomarker for diet |
Food Sources | Found in kohlrabi, onions, garlic |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying ethyl methyl disulfide in environmental or biological samples?
Gas chromatography (GC) coupled with sulfur-specific detectors, such as sulfur chemiluminescence detectors (SCD), is optimal for detecting EMDS due to its high sensitivity to sulfur-containing compounds. Key parameters include column selection (e.g., polar capillary columns for resolving sulfur analogs), inert sample pathways to prevent adsorption, and retention time optimization to distinguish EMDS from structurally similar disulfides (e.g., dimethyl disulfide) . Calibration with certified reference standards and validation via spike-recovery experiments in representative matrices (e.g., air, blood) are critical for accuracy.
Q. How can researchers confirm the structural identity of this compound in synthetic or natural samples?
Combine spectroscopic and chromatographic techniques:
- Mass spectrometry (MS) : Use electron ionization (EI-MS) to observe fragmentation patterns (e.g., m/z 94 for [CH3S+] and m/z 108 for [C2H5S+]) .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H-NMR peaks for methyl (δ ~2.1 ppm) and ethyl (δ ~1.3 ppm for -CH2- and δ ~1.0 ppm for -CH3) groups . Cross-validate with retention indices from GC databases (e.g., NIST) to differentiate EMDS from isomers like methyl propyl disulfide.
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate EMDS toxicity while addressing species-specific susceptibility?
- Model selection : Prioritize species with metabolic pathways relevant to humans (e.g., rodents for hepatic metabolism studies). Evidence from thiram homologs suggests chicks may exhibit heightened susceptibility, necessitating cross-species comparisons .
- Dose range : Start with subchronic exposure levels (e.g., 10–300 ppm in diet) based on no-observed-adverse-effect levels (NOAEL) from thiram studies, adjusting for EMDS’s lower molecular weight .
- Endpoints : Include biochemical markers (e.g., glutathione depletion) and histopathological assessments of target organs (liver, kidneys).
Q. What strategies resolve contradictions in EMDS reactivity data across experimental studies?
- Control for experimental variables : Standardize reaction conditions (pH, temperature) and purity of reagents. For example, trace metal impurities in solvents can catalyze disulfide bond cleavage, altering reactivity outcomes .
- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, assessing bias via funnel plots and sensitivity analyses . Highlight methodological discrepancies (e.g., static vs. flow reactors in oxidation studies) as potential sources of variability.
Q. How can researchers ensure reproducibility in synthesizing EMDS for mechanistic studies?
- Synthetic protocols : Use controlled oxidation of ethyl mercaptan and methyl mercaptan under inert atmospheres to prevent polysulfide formation. Monitor reaction progress via real-time GC-MS .
- Purity validation : Employ elemental analysis (sulfur content) and differential scanning calorimetry (melting point ~-85°C) to confirm purity >99% .
Q. What are the challenges in integrating EMDS data from case-control and cohort studies for environmental risk assessment?
- Exposure misclassification : Address variability in exposure measurement tools (e.g., passive air samplers vs. personal monitors) by harmonizing detection limits and temporal resolution .
- Confounding factors : Use directed acyclic graphs (DAGs) to identify covariates (e.g., co-exposure to other sulfur compounds) and apply propensity score matching in pooled analyses .
Q. Methodological Guidance
Q. How should researchers evaluate the quality of existing literature on EMDS’s biochemical interactions?
- Critical appraisal tools : Use Joanna Briggs Institute (JBI) checklists to assess risk of bias in in vitro and animal studies, focusing on blinding, randomization, and sample size justification .
- Data extraction : Tabulate key parameters (e.g., enzyme inhibition constants, IC50 values) and note inconsistencies in assay conditions (e.g., buffer composition, incubation time) .
Q. What statistical approaches are recommended for analyzing non-linear relationships in EMDS degradation kinetics?
- Model fitting : Apply non-linear regression (e.g., Michaelis-Menten kinetics for enzymatic degradation) or machine learning algorithms (e.g., random forests) to identify predictors of degradation rates .
- Uncertainty quantification : Report 95% confidence intervals for rate constants and use Monte Carlo simulations to propagate measurement errors .
Properties
IUPAC Name |
(methyldisulfanyl)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBPTGNNLIKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074701 | |
Record name | Disulfide, ethyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless or pale yellow liquid; Sulfureous aroma | |
Record name | Ethyl methyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
137.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032912 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; Insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl methyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017-1.027 (20°) | |
Record name | Ethyl methyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20333-39-5 | |
Record name | Ethyl methyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20333-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl methyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, ethyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disulfide, ethyl methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL METHYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13370B0F26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032912 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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